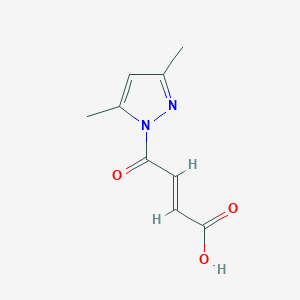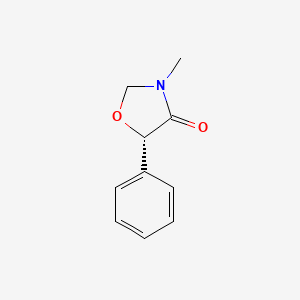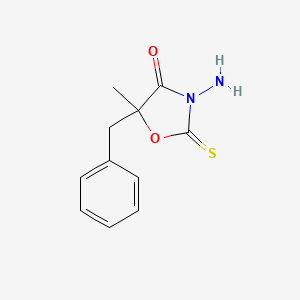![molecular formula C11H6FIN2O B12893449 [(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile CAS No. 88757-84-0](/img/structure/B12893449.png)
[(5-Fluoro-7-iodoquinolin-8-yl)oxy]acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives It is characterized by the presence of fluorine and iodine atoms on the quinoline ring, which imparts unique chemical properties to the compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile typically involves the following steps:
Halogenation: Introduction of fluorine and iodine atoms onto the quinoline ring. This can be achieved through electrophilic halogenation reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) for fluorination and iodine monochloride (ICl) for iodination.
Nucleophilic Substitution: The introduction of the acetonitrile group can be achieved through nucleophilic substitution reactions. This involves the reaction of the halogenated quinoline with a suitable nucleophile, such as sodium cyanide (NaCN), under basic conditions.
Industrial Production Methods
Industrial production of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile may involve large-scale halogenation and nucleophilic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial reagents and catalysts are used to facilitate these reactions.
化学反应分析
Types of Reactions
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) or acetone.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines.
科学研究应用
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antiviral activities.
Industry: Utilized in the development of advanced materials, such as liquid crystals and dyes.
作用机制
The mechanism of action of 2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine and iodine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
相似化合物的比较
Similar Compounds
7-Fluoroquinoline: A fluorinated quinoline derivative with similar chemical properties.
8-Iodoquinoline: An iodinated quinoline derivative with comparable reactivity.
2-((5-Chloro-7-iodoquinolin-8-yl)oxy)acetonitrile: A structurally similar compound with a chlorine atom instead of fluorine.
Uniqueness
2-((5-Fluoro-7-iodoquinolin-8-yl)oxy)acetonitrile is unique due to the presence of both fluorine and iodine atoms on the quinoline ring. This dual halogenation imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
属性
CAS 编号 |
88757-84-0 |
|---|---|
分子式 |
C11H6FIN2O |
分子量 |
328.08 g/mol |
IUPAC 名称 |
2-(5-fluoro-7-iodoquinolin-8-yl)oxyacetonitrile |
InChI |
InChI=1S/C11H6FIN2O/c12-8-6-9(13)11(16-5-3-14)10-7(8)2-1-4-15-10/h1-2,4,6H,5H2 |
InChI 键 |
GLBLQNTUTWZWDE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C(C=C2F)I)OCC#N)N=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3,5-Dibromo-4-[(2,4-dichloroquinolin-6-yl)oxy]phenoxy}acetic acid](/img/structure/B12893377.png)
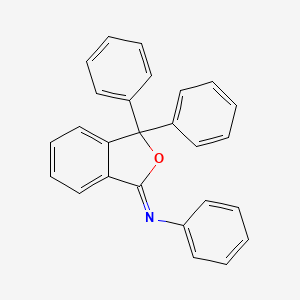
![1,6-Diphenyl-1h-pyrrolo[1,2-a]imidazole](/img/structure/B12893394.png)
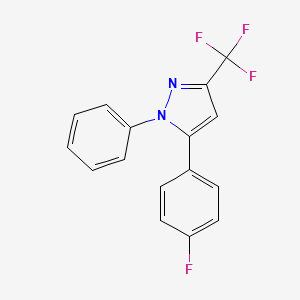
![Benzenebutanamide, N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B12893402.png)
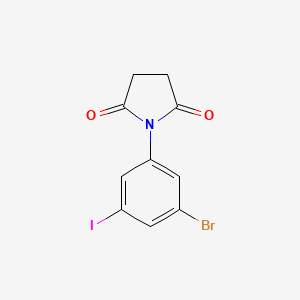
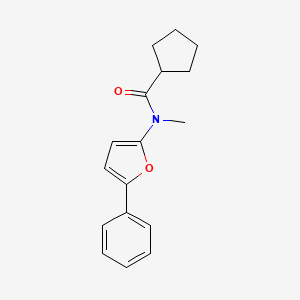
![{5-[4-(Methylsulfanyl)phenyl]-2-phenyl-1,3-oxazol-4-yl}acetic acid](/img/structure/B12893413.png)
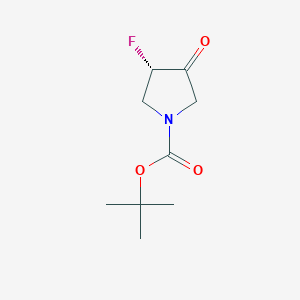
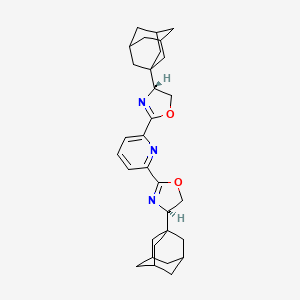
![4,4-Dimethyl-2-(4'-methyl-[1,1'-biphenyl]-3-yl)-4,5-dihydrooxazole](/img/structure/B12893428.png)
